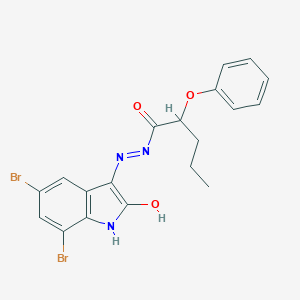
4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine is a chemical compound that belongs to the class of benzothiazepines. It has been found to have potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine involves the modulation of various receptors and ion channels in the body. The compound has been found to modulate the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and muscle contraction. It has also been found to modulate dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anticonvulsant properties by modulating the activity of voltage-gated calcium channels. Additionally, the compound has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine in lab experiments include its unique chemical properties and potential applications in scientific research. However, the limitations of using the compound include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine. These include further investigation of its anticancer, anticonvulsant, and antipsychotic properties, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, future studies could focus on improving the synthesis method and optimizing the reaction conditions to increase the yield of the product.
Synthesemethoden
The synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine involves the reaction of 4-chlorobenzaldehyde, 4-fluoroacetophenone, and 2-aminothiophenol in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine has been found to have potential applications in scientific research. It has been studied for its anticancer, anticonvulsant, and antipsychotic properties. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anticonvulsant properties by modulating the activity of voltage-gated calcium channels. Additionally, the compound has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFNS/c22-16-9-5-14(6-10-16)19-13-21(15-7-11-17(23)12-8-15)25-20-4-2-1-3-18(20)24-19/h1-12,21H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNNCWJYBJORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-nitrobenzylidene}-5-phenyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382992.png)
![2-(3-fluorobenzylidene)-5-phenyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382993.png)
![2-(3,4-difluorobenzylidene)-5-(4-fluorophenyl)-8,8-dimethyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382994.png)
![Methyl 5-{4-nitrophenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B382995.png)
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B382996.png)

![N-{3-[2-(4-fluorobenzylidene)hydrazino]-3-oxopropyl}-4-nitrobenzamide](/img/structure/B383003.png)
![2-chloro-N-[6-(2-{2-nitrobenzylidene}hydrazino)-6-oxohexyl]benzamide](/img/structure/B383004.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenoxy)pentanohydrazide](/img/structure/B383007.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(4-chloro-2-methylphenoxy)propanohydrazide](/img/structure/B383012.png)
![4-(2-Methoxyphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B383014.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(methoxymethyl)-1H-benzimidazole](/img/structure/B383017.png)
